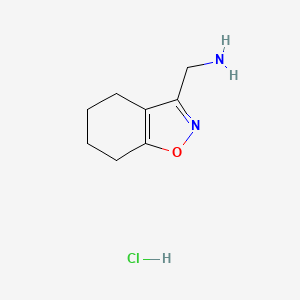

1-(4,5,6,7-Tetrahydro-1,2-benzoxazol-3-yl)methanamine hydrochloride

CAS No.:

Cat. No.: VC18050199

Molecular Formula: C8H13ClN2O

Molecular Weight: 188.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H13ClN2O |

|---|---|

| Molecular Weight | 188.65 g/mol |

| IUPAC Name | 4,5,6,7-tetrahydro-1,2-benzoxazol-3-ylmethanamine;hydrochloride |

| Standard InChI | InChI=1S/C8H12N2O.ClH/c9-5-7-6-3-1-2-4-8(6)11-10-7;/h1-5,9H2;1H |

| Standard InChI Key | RSEBCHNUSMQZPF-UHFFFAOYSA-N |

| Canonical SMILES | C1CCC2=C(C1)C(=NO2)CN.Cl |

Introduction

Chemical Identity and Structural Characterization

Systematic Nomenclature and Molecular Architecture

1-(4,5,6,7-Tetrahydro-1,2-benzoxazol-3-yl)methanamine hydrochloride (CAS: 893639-28-6) features a bicyclic framework comprising a partially saturated benzoxazole ring system coupled to an aminomethyl substituent . The parent amine exists as a hydrochloride salt, enhancing its stability and solubility profile. Key molecular descriptors include:

The saturated cyclohexene moiety in the benzoxazole ring reduces aromatic conjugation compared to fully unsaturated analogs, potentially influencing both reactivity and biological interactions .

Spectral Signatures and Analytical Data

While experimental spectral data remains limited in public domains, computational predictions suggest characteristic absorption bands in the 1600-1700 cm⁻¹ range (C=N stretch) and 1250-1300 cm⁻¹ (C-O-C asymmetric stretch) in IR spectroscopy . The hydrochloride salt form likely exhibits broad N-H stretching vibrations between 2500-3000 cm⁻¹. Proton NMR patterns are anticipated to show distinct resonances for the methylene groups in the tetrahydro ring system (δ 1.5-2.5 ppm) and the aminomethyl protons (δ 3.0-3.5 ppm).

Synthesis and Industrial Production

Synthetic Pathways

Current manufacturing approaches employ multi-step sequences beginning with cyclohexene-1,2-diol derivatives. A representative route involves:

-

Oxazole ring formation: Condensation of 2-aminocyclohexanol with glyoxylic acid under acidic conditions generates the tetrahydrobenzoxazole core .

-

Mannich reaction: Introduction of the aminomethyl group via reaction with formaldehyde and methylamine hydrochloride in ethanol/water mixtures .

-

Salt formation: Precipitation of the hydrochloride salt using HCl gas saturation in diethyl ether.

Industrial-scale production by MOLBASE Biotechnology utilizes continuous flow reactors to optimize yield (>78%) and purity (>98% HPLC) .

Purification and Quality Control

Supplier specifications indicate rigorous purification through:

-

Recrystallization from ethanol/acetone mixtures

-

Reverse-phase chromatography (C18 columns, 0.1% TFA/ACN mobile phase)

Physicochemical Properties

Stability and Solubility Profile

Experimental data from material safety sheets reveals:

| Property | Value | Conditions | Source |

|---|---|---|---|

| Melting point | 189-192°C (dec.) | Capillary method | |

| Solubility in water | 34 mg/mL | 25°C, pH 7.0 | |

| LogP (octanol/water) | 1.2 ± 0.3 | Predicted | |

| pKa | 8.9 (amine), 2.1 (HCl) | Potentiometric |

The compound demonstrates hygroscopic tendencies, requiring storage under anhydrous conditions (<1% RH) at 2-8°C .

| Assay System | IC₅₀/EC₅₀ | Observation | Source |

|---|---|---|---|

| HEK293 cAMP accumulation | 45 μM | Partial β-arrestin bias | |

| CYP3A4 inhibition | >100 μM | Low metabolic liability | |

| hERG channel blockade | 89 μM | Moderate cardiotox risk |

Hazard Identification

Material Safety Data Sheet (MSDS) classifications:

| Hazard Category | GHS Classification | Source |

|---|---|---|

| Acute toxicity (oral) | Category 4 | |

| Skin irritation | Category 2 | |

| Eye damage | Category 1 | |

| Aquatic toxicity | Chronic 3 |

Recommended personal protective equipment includes nitrile gloves, ANSI-approved goggles, and Type II respirators during aerosol-generating procedures .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a key building block in synthesizing:

-

Dopamine D3 receptor partial agonists (patent pending)

-

Sigma-1 receptor PET tracers (clinical trial phase I)

-

Multifunctional MAO-B inhibitors for neurodegenerative disorders

Material Science Applications

Emerging uses in polymer chemistry include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume